molecular formula C8H15NO2S B13213097 6-(Propane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane

6-(Propane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane

Cat. No.: B13213097
M. Wt: 189.28 g/mol
InChI Key: ZZJIDWNYBQUEPD-UHFFFAOYSA-N
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Description

6-(Propane-1-sulfonyl)-6-azabicyclo[310]hexane is a bicyclic compound featuring a unique structure that includes a sulfonyl group and an azabicyclohexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for synthesizing 3-azabicyclo[3.1.0]hexane derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. The use of photochemistry and [2 + 2] cycloaddition reactions has also been explored to access new building blocks for sp3-rich chemical space .

Chemical Reactions Analysis

Types of Reactions

6-(Propane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted azabicyclohexane derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Propane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it a valuable scaffold in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

6-propylsulfonyl-6-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C8H15NO2S/c1-2-6-12(10,11)9-7-4-3-5-8(7)9/h7-8H,2-6H2,1H3

InChI Key

ZZJIDWNYBQUEPD-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1C2C1CCC2

Origin of Product

United States

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